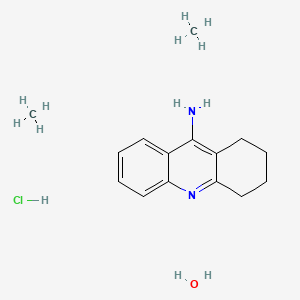
Glycocholic acid (hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycocholic acid (hydrate) is a bile acid conjugate formed by the combination of cholic acid and glycine. It is a crystalline compound that plays a crucial role in the emulsification and absorption of dietary fats. Glycocholic acid (hydrate) is primarily found in the bile of mammals and is essential for the digestion and absorption of lipids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycocholic acid (hydrate) can be synthesized through the conjugation of cholic acid with glycine. The reaction typically involves the activation of cholic acid, followed by its reaction with glycine under controlled conditions. The process may require catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of glycocholic acid (hydrate) often involves the extraction of cholic acid from bile, followed by its chemical conjugation with glycine. The process is optimized for large-scale production, ensuring consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Glycocholic acid (hydrate) undergoes various chemical reactions, including:
Oxidation: Glycocholic acid can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in glycocholic acid.
Substitution: Substitution reactions can occur at specific sites on the glycocholic acid molecule, leading to the formation of different derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products with high specificity .
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of glycocholic acid.
Aplicaciones Científicas De Investigación
Glycocholic acid (hydrate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Glycocholic acid is used in studies related to bile acid metabolism and its role in lipid digestion and absorption.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug delivery and as a component in formulations for treating liver diseases.
Industry: Glycocholic acid is used in the production of detergents and emulsifiers due to its ability to solubilize fats
Mecanismo De Acción
Glycocholic acid (hydrate) exerts its effects primarily through its role as a bile acid. It acts as a detergent to solubilize fats, facilitating their absorption in the intestine. The molecular targets include various bile acid receptors and transporters involved in lipid metabolism. Glycocholic acid also interacts with specific proteins and enzymes, modulating their activity and influencing metabolic pathways .
Comparación Con Compuestos Similares
Taurocholic acid: Another bile acid conjugate, formed by the combination of cholic acid and taurine.
Glycodeoxycholic acid: A conjugate of deoxycholic acid and glycine.
Glycoursodeoxycholic acid: A conjugate of ursodeoxycholic acid and glycine
Uniqueness: Glycocholic acid (hydrate) is unique due to its specific combination of cholic acid and glycine, which imparts distinct physicochemical properties. Its ability to solubilize fats and its role in lipid metabolism make it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C26H45NO7 |
|---|---|
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid;hydrate |
InChI |
InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+;/m0./s1 |
Clave InChI |
WDKPRHOCWKLQPK-VCAVMPJJSA-N |
SMILES isomérico |
CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.O |
SMILES canónico |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


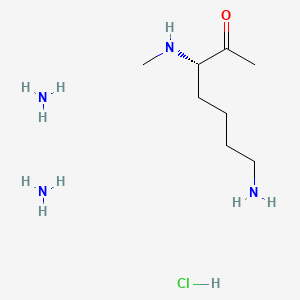
![(3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828310.png)
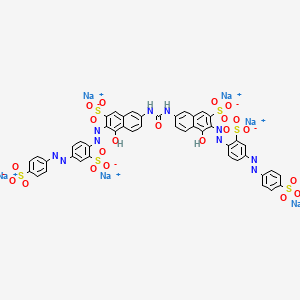
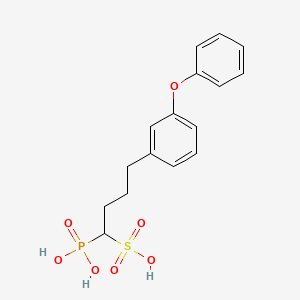
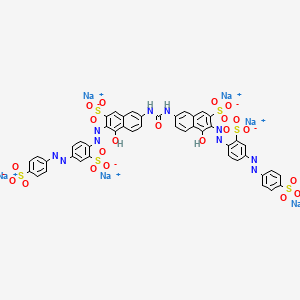
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate](/img/structure/B10828331.png)
![(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane;2,2,2-trifluoroacetic acid](/img/structure/B10828344.png)
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate](/img/structure/B10828349.png)
![(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B10828357.png)
![4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane;hydrochloride](/img/structure/B10828364.png)
![[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B10828366.png)

![(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B10828377.png)
